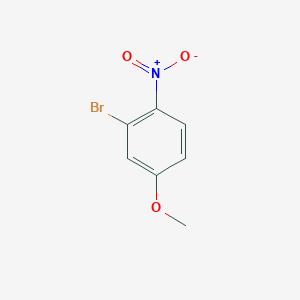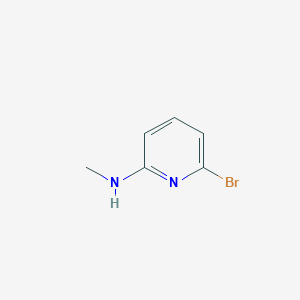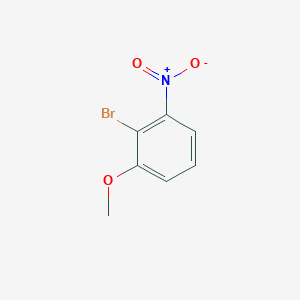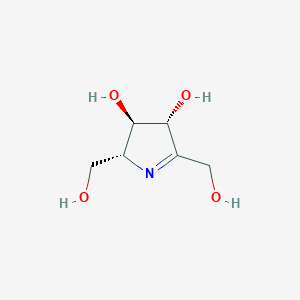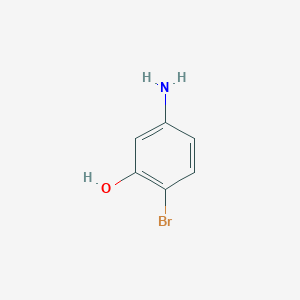
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Overview
Description
“(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C13H13NOS . It is also known by its CAS number 132861-87-1 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also has an amino group and a phenyl group attached to the thiophene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.31 g/mol . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone has been studied for its synthesis and structural characterization. For instance, Shahana and Yardily (2020) synthesized and characterized similar compounds using various spectroscopic techniques and density functional theory (DFT) calculations. Their research focused on understanding the structural optimization and vibrational spectra of these compounds, including their thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial activity of these compounds is a significant area of research. The study by Shahana and Yardily (2020) included molecular docking studies to understand the antibacterial properties of these compounds. Their findings suggest potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).
Structural Analysis
Kaur et al. (2015) explored the crystal structures of Schiff base derivatives of a related compound. Their research involved NMR, single-crystal X-ray diffraction, and DFT calculations, providing insights into the molecular and crystal structures of these derivatives (Kaur et al., 2015).
Central Nervous System Depressant Activity
Research has also explored the potential of similar compounds as central nervous system depressants. Butler et al. (1984) synthesized a series of related compounds, finding some of them to have central nervous system depressant activity and potential anticonvulsant properties (Butler, Wise, & Dewald, 1984).
Spectroscopic Properties
The spectroscopic properties of related compounds have been studied by Al-Ansari (2016), who investigated the absorption, excitation, and fluorescence properties of these compounds in different solvents. This research helps understand the electronic structure and behavior of such compounds (Al-Ansari, 2016).
Molecular Docking Studies
Molecular docking studies to understand the interaction of these compounds with biological targets have been conducted. FathimaShahana and Yardily (2020) carried out molecular docking to explore the antiviral activity and pharmacokinetic behavior of a similar compound (FathimaShahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKCGRTZGKUQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346838 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |
CAS RN |
42024-93-1 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)



